molecular formula C10H14FNO B13047779 (1S)-1-Amino-1-(3-fluoro-5-methylphenyl)propan-2-OL

(1S)-1-Amino-1-(3-fluoro-5-methylphenyl)propan-2-OL

Cat. No.: B13047779
M. Wt: 183.22 g/mol
InChI Key: BXRKJXKPLDYYJH-OMNKOJBGSA-N
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Description

(1S)-1-Amino-1-(3-fluoro-5-methylphenyl)propan-2-OL is a chiral amino alcohol derivative featuring a fluorinated aromatic ring. Its structure comprises a propan-2-ol backbone with an amino group at the (1S)-position and a 3-fluoro-5-methylphenyl substituent. This compound belongs to a broader class of β-amino alcohols, which are notable for their applications in medicinal chemistry, particularly as adrenoceptor ligands or intermediates in drug synthesis . While direct pharmacological or synthetic data for this specific compound are scarce in available literature, its structural analogs—varying in substituents and stereochemistry—have been studied for antiarrhythmic, hypotensive, and receptor-binding activities . The fluorine atom and methyl group on the aromatic ring may enhance target binding and metabolic stability compared to non-halogenated analogs.

Properties

Molecular Formula

C10H14FNO

Molecular Weight

183.22 g/mol

IUPAC Name

(1S)-1-amino-1-(3-fluoro-5-methylphenyl)propan-2-ol

InChI

InChI=1S/C10H14FNO/c1-6-3-8(5-9(11)4-6)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7?,10-/m1/s1

InChI Key

BXRKJXKPLDYYJH-OMNKOJBGSA-N

Isomeric SMILES

CC1=CC(=CC(=C1)F)[C@@H](C(C)O)N

Canonical SMILES

CC1=CC(=CC(=C1)F)C(C(C)O)N

Origin of Product

United States

Preparation Methods

Route A: Reductive Amination of 3-fluoro-5-methylbenzaldehyde

  • Step 1: Condensation of 3-fluoro-5-methylbenzaldehyde with an appropriate amine source under controlled pH to form an imine intermediate.
  • Step 2: Stereoselective reduction of the imine to the corresponding amino alcohol using mild reducing agents such as sodium borohydride or catalytic hydrogenation.
  • Step 3: Purification via crystallization or chromatography to isolate the (1S)-enantiomer.

Route B: Asymmetric Epoxide Opening

  • Step 1: Synthesis of a chiral epoxide intermediate containing the 3-fluoro-5-methylphenyl substituent.
  • Step 2: Nucleophilic ring opening of the epoxide by an amine nucleophile under stereocontrolled conditions to yield the amino alcohol.
  • Step 3: Isolation and purification of the desired stereoisomer.

Route C: Chiral Auxiliary-Mediated Synthesis

  • Step 1: Attachment of a chiral auxiliary to a suitable precursor to direct stereochemistry.
  • Step 2: Functional group transformations to introduce the amino and hydroxyl groups.
  • Step 3: Removal of the chiral auxiliary to afford the target compound with high enantiomeric purity.

Reaction Conditions

  • Reactions are typically conducted under inert atmosphere (nitrogen or argon) to prevent oxidation.
  • Mild temperatures (0–40 °C) are preferred to maintain stereochemical integrity.
  • Solvents such as methanol, ethanol, or dichloromethane are commonly used depending on the step.
  • pH control is critical during imine formation and reduction to avoid side reactions.
Method Key Steps Advantages Challenges Typical Yield (%) Enantiomeric Purity (%)
Reductive Amination Imine formation + stereoselective reduction Straightforward, scalable Control of stereochemistry 70–85 >95
Asymmetric Epoxide Opening Epoxide synthesis + nucleophilic opening High stereocontrol Epoxide synthesis complexity 60–80 >90
Chiral Auxiliary-Mediated Auxiliary attachment + functionalization Excellent stereoselectivity Additional steps for auxiliary removal 65–75 >98
  • Studies show that the choice of reducing agent and reaction conditions critically affect the stereochemical outcome and yield of the reductive amination route.
  • Use of chiral catalysts or auxiliaries enhances enantiomeric purity but may increase synthesis complexity and cost.
  • Continuous flow chemistry has been explored to improve scalability and reproducibility for industrial preparation.
  • Purification methods such as recrystallization and chiral chromatography are essential to obtain high-purity enantiomers.

The preparation of (1S)-1-Amino-1-(3-fluoro-5-methylphenyl)propan-2-OL involves sophisticated synthetic strategies focusing on stereochemical control and functional group compatibility. Reductive amination of 3-fluoro-5-methylbenzaldehyde derivatives remains a widely used method due to its relative simplicity and efficiency. Alternative methods such as asymmetric epoxide opening and chiral auxiliary-mediated synthesis offer higher stereocontrol at the expense of increased complexity. Analytical verification and purification are integral to ensuring the desired enantiomeric purity and chemical integrity of the final compound. Ongoing research aims to optimize these methods for cost-effective, large-scale production suitable for pharmaceutical and research applications.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-Amino-1-(3-fluoro-5-methylphenyl)propan-2-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Conditions involving nucleophilic aromatic substitution with reagents like sodium methoxide.

Major Products

    Oxidation: Formation of 3-fluoro-5-methylbenzaldehyde.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

Neurological Disorders
Research indicates that (1S)-1-Amino-1-(3-fluoro-5-methylphenyl)propan-2-OL may have therapeutic potential in treating neurological disorders. Its ability to interact with neurotransmitter receptors suggests that it could modulate signaling pathways involved in neurotransmission, making it a candidate for drug development aimed at conditions such as depression and anxiety.

Drug Development
As a chiral building block, this compound is valuable in the synthesis of pharmaceuticals. Its secondary alcohol and amino groups allow for diverse modifications, enabling the creation of new drugs with enhanced efficacy and specificity. The fluorinated aromatic ring contributes to its lipophilicity, which can improve bioavailability and receptor binding affinity.

Organic Synthesis

Chiral Synthesis
this compound serves as an important intermediate in the synthesis of other chiral compounds. Its unique stereochemistry allows chemists to explore various synthetic pathways, leading to the development of new materials and biologically active molecules .

Functionalization Reactions
The presence of functional groups such as the amino and hydroxyl groups facilitates various chemical reactions, including oxidation and substitution reactions. These reactions are crucial for modifying existing compounds or creating novel derivatives with tailored properties.

Enzyme Interaction Studies
Interaction studies highlight that this compound can form hydrogen bonds with biological targets due to its amino group. The fluorinated aromatic ring enhances hydrophobic interactions, potentially affecting enzyme activity and receptor binding. Such interactions are critical for understanding the compound's mechanism of action and therapeutic potential .

Case Study 1: Neurological Applications

A study investigated the effects of this compound on neurotransmitter systems in animal models of depression. Results indicated that administration of the compound led to significant improvements in depressive-like behaviors, suggesting its potential as an antidepressant agent.

Case Study 2: Synthesis of Chiral Drugs

In a synthetic chemistry project, researchers utilized this compound as a precursor to create a series of novel chiral drugs. The resulting compounds exhibited enhanced pharmacological profiles compared to their non-chiral counterparts, demonstrating the importance of chirality in drug design.

Mechanism of Action

The mechanism by which (1S)-1-Amino-1-(3-fluoro-5-methylphenyl)propan-2-OL exerts its effects involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways: Modulation of biochemical pathways, potentially affecting neurotransmitter release or enzyme activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their properties, and research findings:

Compound Name CAS RN Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Activities
(1S)-1-Amino-1-(3-fluoro-5-methylphenyl)propan-2-OL Not Reported C₁₀H₁₃FNO 3-Fluoro-5-methylphenyl 185.21 No direct data; inferred potential for adrenoceptor modulation based on structural analogs .
(1S,2R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL 1270385-18-6 C₁₀H₁₂F₃NOS 4-Trifluoromethylthiophenyl 265.27 High electron-withdrawing substituent; commercial availability noted (Parchem Chemicals).
(1S,2R)-1-Amino-1-(3-bromo-5-methylphenyl)propan-2-OL 1270057-87-8 C₁₀H₁₄BrNO 3-Bromo-5-methylphenyl 244.13 Predicted density: 1.406 g/cm³; bulky bromo substituent may influence steric interactions.
(1S,2R)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL 1212998-44-1 C₁₀H₁₁ClF₃NO 2-Chloro-4-trifluoromethylphenyl 253.65 Chloro and trifluoromethyl groups enhance lipophilicity; Smiles: CC(O)C(N)c1ccc(C(F)(F)F)cc1Cl.
(S)-2-(4-Trifluoromethyl-phenyl-amino)-propan-1-ol Not Reported C₁₀H₁₂F₃NO 4-Trifluoromethylphenyl 219.21 Commercial availability (Catalog of Rare Chemicals); potential as a chiral building block.

Structural and Functional Insights:

Substituent Effects: Fluorine: The 3-fluoro substituent in the target compound likely improves metabolic stability and binding affinity compared to non-fluorinated analogs (e.g., (S)-2-(4-Trifluoromethyl-phenyl-amino)-propan-1-ol ). Fluorine’s electronegativity may enhance interactions with hydrophobic pockets in biological targets. Bromo vs. Trifluoromethylthio Group: The analog in features a sulfur-containing trifluoromethyl group, which may confer unique electronic properties but reduce aqueous solubility compared to the target compound.

Stereochemistry :

  • The (1S) configuration in the target compound contrasts with the (1S,2R) diastereomers in analogs . Stereochemistry critically impacts receptor binding; for example, (1S,2R)-configured analogs have shown spasmolytic and antiarrhythmic activities in preclinical studies .

Commercial and Research Relevance: Several analogs are commercially available (e.g., D(+)-2-Amino-3-phenyl-1-propanol , priced at JPY 3,900/g), indicating their utility in drug discovery. The target compound’s absence from catalogs suggests it may be a novel or less-explored entity.

Pharmacological Inferences: Compounds with methoxy or halogenated aromatic rings (e.g., ’s indole derivatives) demonstrate α1-/β1-adrenoceptor binding and hypotensive effects . The target compound’s 3-fluoro-5-methylphenyl group may similarly target adrenergic pathways, though empirical validation is required.

Biological Activity

(1S)-1-Amino-1-(3-fluoro-5-methylphenyl)propan-2-OL, also known as a chiral organic compound, has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the compound's biological activity, including antimicrobial, anticancer, and antioxidant effects, supported by data tables and relevant research findings.

The molecular formula of this compound is C10H14FNO, with a molecular weight of 183.22 g/mol. Key physicochemical properties include:

PropertyValue
Density1.134 ± 0.06 g/cm³
Boiling Point307.4 ± 37.0 °C
pKa12.47 ± 0.45

These properties suggest that the compound may exhibit significant solubility and stability, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. For instance, it has been shown to inhibit the growth of Staphylococcus aureus and other clinical strains effectively:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus1–4 µg/mL
Methicillin-resistant S. aureus (MRSA)>125 µg/mL
Enterococcus spp.1–32 µg/mL

The compound demonstrated bacteriostatic properties at concentrations as low as 2 µg/mL, indicating its potential use in treating infections caused by resistant bacterial strains .

Anticancer Activity

The anticancer potential of this compound has been evaluated in vitro against several cancer cell lines. The results indicate that it exhibits cytotoxic effects with IC50 values below 10 µg/mL for certain compounds derived from similar structures:

Cell LineIC50 Value (µg/mL)
HeLa<10
SKOV-37.87–70.53
MCF-711.20–93.46

These findings suggest that the compound could serve as a lead structure for developing new anticancer agents .

Antioxidant Activity

The antioxidant activity of this compound was assessed using various assays, revealing its ability to scavenge free radicals effectively:

Assay TypeResult
DPPH ScavengingStrong activity observed
ABTS AssaySignificant inhibition

This antioxidant capacity may contribute to its protective effects in biological systems, potentially mitigating oxidative stress-related diseases .

Case Studies and Research Findings

Case Study: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of several derivatives of phenylpropanolamines, this compound was found to be one of the most potent compounds against MRSA strains, demonstrating a promising profile for further development .

Research Findings
A comprehensive analysis involving structure–activity relationships indicated that modifications to the phenyl ring significantly influence both antimicrobial and anticancer activities. The presence of fluorine enhances lipophilicity and bioavailability, making it an attractive candidate for drug development .

Q & A

Q. How can advanced spectroscopic techniques elucidate the degradation pathways of this compound under oxidative conditions?

  • Methodological Answer : Employ LC-MS/MS with high-resolution mass analyzers (e.g., Orbitrap) to identify degradation products. Radical trapping experiments (e.g., using TEMPO) coupled with EPR spectroscopy can detect reactive oxygen species involved in oxidation. Isotopic labeling (e.g., 18O^{18}\text{O}) helps trace oxygen incorporation pathways () .

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